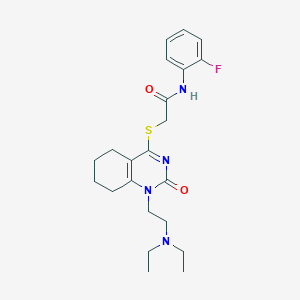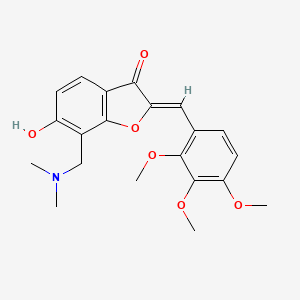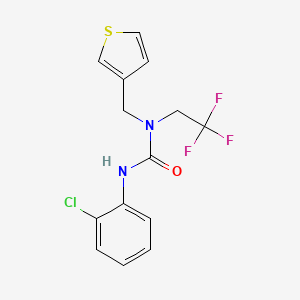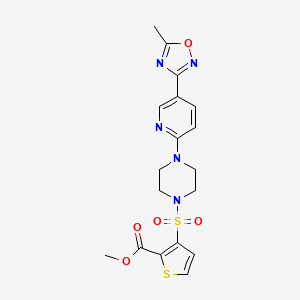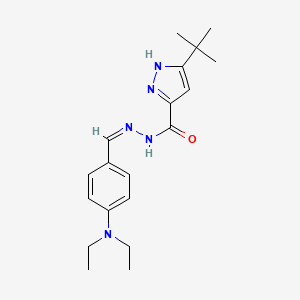
(Z)-3-(tert-butyl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a tert-butyl group, which is a branched alkyl group, and a benzylidene group, which is a type of methylene bridge connecting two aromatic rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the tert-butyl group, and the benzylidene group. The presence of nitrogen in the pyrazole ring and the benzylidene group would likely result in the formation of a conjugated system, which could have interesting chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyrazole ring can participate in electrophilic substitution reactions, and the tert-butyl group can undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrazole ring could contribute to its aromaticity, and the tert-butyl group could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Target-based Design and Biological Activity
Pyrazole amide derivatives have been designed and synthesized for their potential insecticidal activity. For example, compounds exhibiting promising activity against the cotton bollworm were identified, with their activity comparable to known insecticides. This highlights the role of pyrazole derivatives in developing novel insecticidal agents. The molecular docking results indicated the specific binding modes of these compounds at the active site of their target, suggesting a mechanism of action similar to that of tebufenozide (Xi-le Deng et al., 2016).
Vibrational Spectroscopy and Molecular Dynamics
Pyrazole derivatives have been extensively studied for their industrial and biological importance through vibrational spectroscopy, molecular dynamic simulations, and molecular docking studies. These studies offer insights into the electronic structure, stability, and potential inhibitory activities against specific enzymes, providing a basis for further exploration of pyrazole derivatives in various biological applications (R. Pillai et al., 2017).
Antidiabetic and Antioxidant Activities
Research has shown that certain pyrazole carbohydrazide derivatives may possess in vitro antidiabetic and antioxidant activities. These findings are based on molecular docking studies, indicating potential mechanisms of action through inhibition of enzymes like α-glucosidase. This suggests a promising avenue for the development of new antidiabetic and antioxidant agents using pyrazole carbohydrazide frameworks (K. Karrouchi et al., 2020).
Supramolecular Assemblies
The formation of supramolecular assemblies involving pyrazole derivatives and other molecules, such as benzene-1,3,5-tricarboxylic acid, has been demonstrated. These studies not only reveal the structural diversity and adaptability of pyrazole compounds in forming varied supramolecular frameworks but also their potential applications in material science and nanotechnology (U. Singh et al., 2015).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Mode of action
The mode of action would depend on the compound’s specific targets. The tert-butyl group and the diethylamino group could potentially influence how the compound interacts with its targets .
Biochemical pathways
The compound could potentially be involved in various biochemical pathways, depending on its targets. The tert-butyl group is known to be involved in various chemical transformations and biosynthetic pathways .
Propiedades
IUPAC Name |
5-tert-butyl-N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-6-24(7-2)15-10-8-14(9-11-15)13-20-23-18(25)16-12-17(22-21-16)19(3,4)5/h8-13H,6-7H2,1-5H3,(H,21,22)(H,23,25)/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCZTVFCHSBPNQ-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N\NC(=O)C2=NNC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(Naphthalen-1-ylmethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2958846.png)
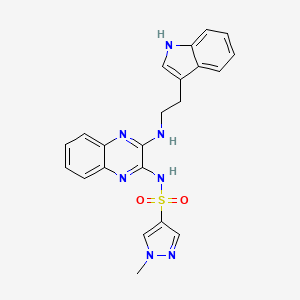
![Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)
![Tert-butyl 1-formyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2958854.png)
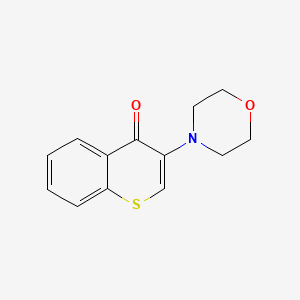
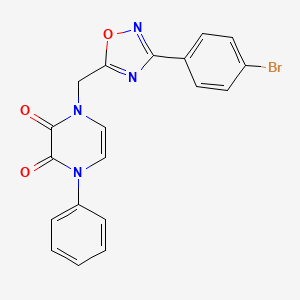



![N-(3'-acetyl-1-allyl-5-bromo-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2958864.png)
